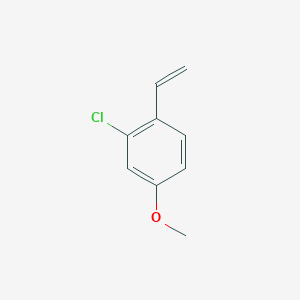
4-((3-Bromo-4-fluorobenzyl)oxy)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3-Bromo-4-fluorobenzyl)oxy)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a complex organic compound characterized by its bromo, fluoro, and trifluoroethyl functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-((3-Bromo-4-fluorobenzyl)oxy)-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves multiple steps, starting with the preparation of the core pyrazole structure. The bromo and fluoro substituents are introduced through halogenation reactions, while the trifluoroethyl group is added via nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromo and fluoro groups can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the bromo and fluoro positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines are employed, often in the presence of a base.
Major Products Formed:
Oxidation: Bromo- and fluoro-substituted carboxylic acids or ketones.
Reduction: Amines with bromo and fluoro substituents.
Substitution: Various functionalized derivatives depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is explored for its potential as a bioactive molecule. It may be used in the development of new drugs or as a tool in biochemical assays.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its interactions with biological targets can be studied to develop new therapeutic agents.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
作用机制
The mechanism by which 4-((3-Bromo-4-fluorobenzyl)oxy)-1-(2,2,2-trifluoroethyl)-1H-pyrazole exerts its effects involves its interaction with specific molecular targets. The bromo and fluoro groups enhance its binding affinity to these targets, leading to biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
4-((3-Bromo-4-fluorobenzyl)oxy)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
4-((3-Chloro-4-fluorobenzyl)oxy)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
4-((3-Bromo-4-methylbenzyl)oxy)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
Uniqueness: The presence of both bromo and fluoro substituents on the benzyl group distinguishes this compound from its similar counterparts. These substituents significantly affect the compound's reactivity and biological activity, making it a unique and valuable molecule in scientific research and industrial applications.
属性
IUPAC Name |
4-[(3-bromo-4-fluorophenyl)methoxy]-1-(2,2,2-trifluoroethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrF4N2O/c13-10-3-8(1-2-11(10)14)6-20-9-4-18-19(5-9)7-12(15,16)17/h1-5H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRWVQCJWBZHQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1COC2=CN(N=C2)CC(F)(F)F)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrF4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














